

Application Notes and Protocols for Labeling Cells with Sulfo-Cy7.5 Azide

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Compound of Interest

Compound Name: Sulfo-Cy7.5 azide

Cat. No.: B12385544

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Introduction

Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye with exceptional properties for biological imaging. Its high water solubility, brightness, and emission maximum in the NIR spectrum (~808 nm) make it an ideal tool for deep tissue imaging and applications requiring low background autofluorescence, such as flow cytometry and in vivo studies.[1][2] This document provides detailed protocols for labeling cells with **Sulfo-Cy7.5 azide**, a derivative of the Sulfo-Cy7.5 dye designed for bioorthogonal click chemistry applications.

The primary method for labeling cells with **Sulfo-Cy7.5 azide** involves a two-step process:

- **Metabolic Labeling:** An azide-modified precursor, such as an azido sugar, is introduced to the cells. The cellular metabolic machinery incorporates this precursor into biomolecules like glycoproteins on the cell surface.[3][4]
- **Click Chemistry:** The azide groups, now present on the cell surface, serve as a chemical handle for a highly specific and efficient reaction with a fluorescent probe. In this case, a Sulfo-Cy7.5 molecule functionalized with a complementary reactive group, such as a dibenzocyclooctyne (DBCO) group, is used in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This copper-free click chemistry method is bioorthogonal, meaning it occurs without interfering with native biological processes, and is well-suited for live-cell labeling.[5]

These application notes will detail the protocols for metabolic labeling of cells with an azido sugar and the subsequent covalent attachment of Sulfo-Cy7.5 DBCO.

Data Presentation

Table 1: Physicochemical and Spectral Properties of Sulfo-Cy7.5

Property	Value
Excitation Maximum (λ_{ex})	~788 nm
Emission Maximum (λ_{em})	~808 nm
Stokes Shift	~20 nm
Water Solubility	High
Key Features	Near-infrared fluorescence, high quantum yield, high photostability

Data compiled from product information and application notes.

Table 2: Recommended Reagent Concentrations and Incubation Times

Step	Reagent	Cell Type	Recommended Concentration	Incubation Time	Incubation Temperature
Metabolic Labeling	Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)	Various mammalian cell lines	25-50 μ M	1-3 days	37°C
Click Chemistry (SPAAC)	Sulfo-Cy7.5 DBCO	Various mammalian cell lines	10-50 μ M	30-60 minutes	Room Temperature or 37°C

These are starting recommendations and should be optimized for specific cell types and experimental conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azido Sugars

This protocol describes the incorporation of azide groups into the sialoglycans of cell surface glycoproteins using Ac4ManNAz.

Materials:

- Mammalian cells of interest
- Complete cell culture medium
- Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
- Dimethyl sulfoxide (DMSO)

- Phosphate-buffered saline (PBS)

Procedure:

- **Cell Seeding:** Seed cells in the desired culture vessel (e.g., multi-well plates, petri dishes with coverslips for microscopy) at a density that allows for healthy growth during the labeling period. Allow cells to adhere and reach the desired confluency.
- **Prepare Ac4ManNAz Stock Solution:** Dissolve Ac4ManNAz in sterile DMSO to create a stock solution of 10-50 mM. Store the stock solution at -20°C.
- **Metabolic Incorporation:** Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (typically 25-50 μ M). Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
- **Incubation:** Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.
- **Washing:** After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.

Protocol 2: Labeling of Azide-Modified Live Cells with Sulfo-Cy7.5 DBCO via SPAAC

This protocol details the copper-free click chemistry reaction to label the azide-modified cells with Sulfo-Cy7.5 DBCO.

Materials:

- Azide-labeled live cells (from Protocol 1)
- Sulfo-Cy7.5 DBCO
- Anhydrous DMSO
- Serum-free cell culture medium or PBS

- FACS buffer (PBS with 1% BSA and 0.1% sodium azide) for flow cytometry

Procedure:

- Prepare Sulfo-Cy7.5 DBCO Stock Solution: Dissolve Sulfo-Cy7.5 DBCO in anhydrous DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.
- Prepare Labeling Solution: Dilute the Sulfo-Cy7.5 DBCO stock solution in serum-free cell culture medium or PBS to the desired final concentration (typically 10-50 µM).
- Labeling Reaction: Add the Sulfo-Cy7.5 DBCO labeling solution to the azide-modified cells.
- Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
- Washing: Gently wash the cells three times with PBS or FACS buffer to remove unbound dye.
- Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol 3: Cell Viability Assay

It is crucial to assess cell viability after the labeling procedure to ensure that the observed fluorescence is from healthy cells and not an artifact of cytotoxicity.

Materials:

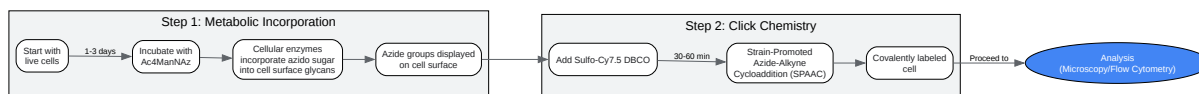
- Labeled and unlabeled control cells
- Trypan Blue solution (0.4%) or a fluorescence-based viability kit (e.g., Propidium Iodide and Calcein-AM)
- Hemocytometer or automated cell counter
- Fluorescence microscope or flow cytometer

Procedure (using Trypan Blue):

- Harvest a small aliquot of both labeled and unlabeled cells.
- Mix the cell suspension with an equal volume of Trypan Blue solution.
- Incubate for 1-2 minutes at room temperature.
- Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
- Calculate the percentage of viable cells: $(\text{Number of viable cells} / \text{Total number of cells}) \times 100$. A viability of >90% is generally considered acceptable.

Mandatory Visualizations

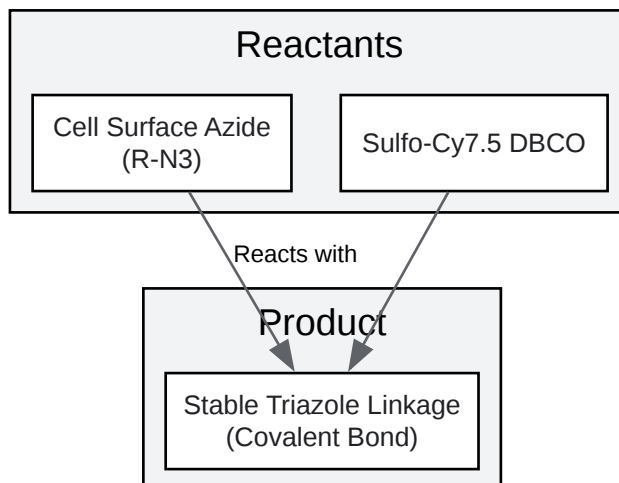
Signaling Pathways and Experimental Workflows



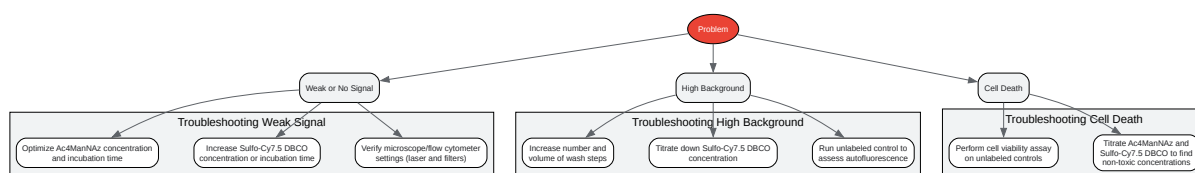
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Caption: Workflow for metabolic labeling and click chemistry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

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Caption: Mechanism of SPAAC click chemistry.

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Caption: A logical workflow for troubleshooting common issues.

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